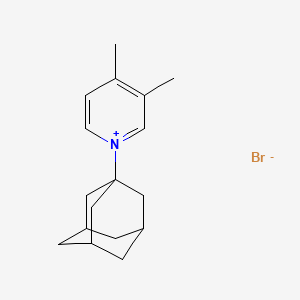

1-(1-Adamantyl)-3,4-dimethylpyridinium bromide

Description

Historical Context and Discovery

The development of adamantyl-substituted pyridinium compounds emerged from the broader exploration of adamantane derivatives that began in earnest following Schleyer's seminal synthesis of adamantane through Lewis-acid induced rearrangement in 1957. The systematic investigation of adamantane functionalization led to the discovery that adamantyl groups could be successfully incorporated into various heterocyclic systems, including pyridine derivatives. The specific compound 1-(1-Adamantyl)-3,4-dimethylpyridinium bromide represents a more recent advancement in this field, arising from targeted synthetic efforts to create quaternary pyridinium salts with enhanced stability and unique reactivity profiles.

The quaternization of pyridine derivatives with adamantyl halides has been documented as a challenging synthetic transformation, often requiring specialized reaction conditions. Historical synthetic approaches to adamantyl pyridinium compounds initially relied on harsh reaction conditions, including prolonged heating at elevated temperatures and pressures. The development of more efficient synthetic methodologies for these compounds has been driven by their potential applications in materials science and organic synthesis, leading to improved preparation methods that operate under milder conditions while achieving satisfactory yields.

Research into pyridinium salt chemistry has demonstrated that the introduction of adamantyl substituents significantly alters the physical and chemical properties of the resulting compounds compared to simpler alkyl-substituted analogs. The unique three-dimensional structure of the adamantane moiety contributes to enhanced molecular stability and distinctive reactivity patterns that have made these compounds valuable synthetic intermediates. The specific positioning of methyl groups at the 3 and 4 positions of the pyridine ring in this compound represents a strategic structural modification that influences both the electronic properties and steric environment around the quaternary nitrogen center.

Nomenclature and Classification

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural composition and functional group arrangement. Alternative nomenclature systems refer to this compound as 1-(Adamantan-1-yl)-3,4-dimethylpyridinium bromide, emphasizing the adamantane-derived substituent. The compound is also catalogued under various registry systems with the designation Pyridinium, 3,4-dimethyl-1-tricyclo[3.3.1.13,7]dec-1-yl-, bromide, which provides a detailed structural description of the tricyclic adamantane framework.

From a chemical classification perspective, this compound belongs to the quaternary ammonium salt family, specifically within the subclass of quaternary pyridinium salts. These compounds are characterized by a positively charged nitrogen atom that forms four covalent bonds, with the positive charge balanced by an anionic counterion, in this case bromide. The presence of the adamantyl group classifies this compound within the broader category of adamantane derivatives, which are known for their unique cage-like structure and associated physicochemical properties.

The compound's classification as a methylated pyridinium derivative places it within a specific subset of heterocyclic compounds that exhibit distinct reactivity patterns compared to unsubstituted pyridinium salts. The strategic placement of methyl groups at positions 3 and 4 creates a specific electronic environment that influences the compound's chemical behavior and potential applications. This structural arrangement distinguishes it from related compounds such as 1-(1-Adamantyl)-3,5-dimethylpyridinium bromide, which features methyl substituents at different positions.

Molecular Identity and Registry Information

The molecular identity of this compound is definitively established through its unique registry information and structural descriptors. The compound is assigned Chemical Abstracts Service registry number 1645267-56-6, which serves as its primary identification code in chemical databases worldwide. The Molecular Design Limited number MFCD19103291 provides an additional registry identifier for this compound in specialized chemical information systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄BrN |

| Molecular Weight | 322.29 g/mol |

| Chemical Abstracts Service Number | 1645267-56-6 |

| Molecular Design Limited Number | MFCD19103291 |

| Purity (Commercial) | 95% |

The compound's molecular formula C₁₇H₂₄BrN reflects the presence of seventeen carbon atoms, twenty-four hydrogen atoms, one nitrogen atom, and one bromine atom. The molecular weight of 322.29 grams per mole corresponds to the sum of atomic masses for all constituent atoms in the molecule. Commercial preparations of this compound typically achieve purity levels of 95%, indicating high-quality synthetic methodologies and purification techniques.

Structural characterization data confirms the quaternary nature of the nitrogen atom, which bears a formal positive charge balanced by the bromide counterion. The adamantyl substituent contributes ten carbon atoms and fifteen hydrogen atoms to the overall molecular composition, while the dimethylpyridinium portion accounts for the remaining carbon, hydrogen, and nitrogen atoms. The precise structural arrangement has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Position in Quaternary Pyridinium Salt Chemistry

Within the broader context of quaternary pyridinium salt chemistry, this compound occupies a distinctive position due to its unique structural characteristics and associated properties. Quaternary pyridinium salts represent an important class of organic compounds that find applications in diverse fields including materials science, catalysis, and pharmaceutical chemistry. The incorporation of the adamantyl moiety into the pyridinium framework creates a compound that exhibits enhanced stability and distinctive reactivity patterns compared to conventional alkyl-substituted pyridinium salts.

The synthesis of quaternary pyridinium salts traditionally involves the reaction of pyridine derivatives with alkyl halides under various reaction conditions. For adamantyl-substituted compounds, specialized synthetic approaches have been developed to overcome the challenges associated with the sterically hindered nature of the adamantyl group. Recent research has demonstrated that microwave-assisted synthesis and the use of environmentally friendly solvents can improve both the efficiency and sustainability of these synthetic transformations.

The structural features of this compound place it within a select group of compounds that combine the rigid three-dimensional structure of adamantane with the aromatic character of pyridine. This combination results in unique physicochemical properties that distinguish these compounds from other quaternary ammonium salts. The presence of methyl substituents at specific positions on the pyridine ring further modulates the electronic properties and reactivity of the compound, creating opportunities for specialized applications in organic synthesis.

Contemporary research in quaternary pyridinium salt chemistry has identified adamantyl-substituted derivatives as particularly valuable due to their enhanced thermal stability and resistance to degradation. The adamantane framework contributes significant steric bulk that can influence the compound's behavior in chemical reactions and its interactions with other molecules. This has led to investigations of these compounds as potential building blocks for advanced materials and as specialized reagents in synthetic organic chemistry applications.

Properties

IUPAC Name |

1-(1-adamantyl)-3,4-dimethylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N.BrH/c1-12-3-4-18(11-13(12)2)17-8-14-5-15(9-17)7-16(6-14)10-17;/h3-4,11,14-16H,5-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEDZJWLTHFDGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives.

Mode of Action

It’s known that adamantane derivatives can cause the alkylation of co (ii) complexes of β-diketones. This suggests that 1-(1-Adamantyl)-3,4-dimethylpyridinium bromide might interact with its targets through alkylation, leading to changes in the target molecules.

Biological Activity

1-(1-Adamantyl)-3,4-dimethylpyridinium bromide is a quaternary ammonium salt characterized by its unique structure, which includes an adamantyl group attached to a pyridinium ring with two methyl substituents. This compound, with the molecular formula CHBrN and a molecular weight of 322.3 g/mol, has garnered attention for its potential biological activities, particularly in antiviral applications.

Chemical Structure and Properties

The structural configuration of this compound enhances its physicochemical properties, which may contribute to its biological efficacy. The adamantyl moiety is known for its ability to interact favorably with biological targets due to its rigidity and hydrophobic nature.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 322.3 g/mol |

| CAS Number | 1645267-56-6 |

| Hazard Classification | Irritant |

Antiviral Properties

Research has indicated that compounds with adamantyl groups exhibit significant antiviral activity, particularly against HIV. For instance, studies on related adamantyl derivatives have shown promising results in inhibiting HIV replication. The mechanism often involves non-competitive inhibition of reverse transcriptase (RT), a critical enzyme in the HIV life cycle.

In a comparative study of various adamantyl-substituted compounds, it was found that modifications to the pyridinium structure could enhance or diminish antiviral activity. For example, the presence of specific substituents on the pyridine ring was linked to varying degrees of effectiveness against HIV strains.

Key Findings:

- Compounds with an adamantane moiety demonstrated notable anti-HIV activity with effective concentrations (EC) ranging from 0.35 μM to 11 μM depending on structural variations.

- The compound's dipole moment and conformational stability were critical factors influencing its antiviral potency .

Cytotoxicity Studies

While exploring the safety profile of this compound, cytotoxicity assays are essential. Preliminary studies suggest that at subtoxic concentrations, the compound does not exhibit significant cytotoxic effects on human cell lines. This is crucial for therapeutic applications, as high selectivity for viral targets over host cells is desired.

Study 1: Anti-HIV Activity Assessment

A series of adamantyl-substituted compounds were evaluated for their anti-HIV properties in CEM cell cultures. The results indicated that certain derivatives exhibited EC values as low as 0.178 μM, confirming the potential of adamantane derivatives in developing effective antiretroviral therapies.

Study 2: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) highlighted that modifications at the 3 and 4 positions of the pyridine ring significantly impacted antiviral efficacy. For example, compounds with electron-withdrawing groups demonstrated enhanced activity compared to their electron-donating counterparts .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₇H₂₄BrN

- CAS Number : 1645267-56-6

- Molecular Weight : 324.28 g/mol

ADMPB possesses unique structural characteristics due to the adamantyl group, which contributes to its stability and biological activity.

Medicinal Chemistry

ADMPB has been investigated for its potential applications in drug development and therapeutic interventions:

- Antiviral Activity : Research indicates that derivatives of ADMPB can inhibit viral replication, making them candidates for antiviral therapies. For instance, studies have shown that certain pyridinium derivatives exhibit activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV) .

- Anticancer Properties : ADMPB has been evaluated for its effects on cancer cell lines. Preliminary studies suggest it may induce apoptosis in specific cancer cells, providing a pathway for developing new anticancer agents .

Case Study: Antiviral Efficacy

A study explored the synthesis of ADMPB analogs and their efficacy against HCV. The results demonstrated that specific modifications to the pyridinium ring enhanced antiviral activity, suggesting a structure-activity relationship that could guide future drug design .

Molecular Biology

In molecular biology, ADMPB serves as a crucial reagent in various biochemical assays:

- Nucleic Acid Hybridization : ADMPB is utilized in the synthesis of oligonucleotide analogs. Its ability to form stable complexes with nucleic acids enhances the specificity and efficiency of hybridization reactions. This property is particularly useful in diagnostics and genetic research .

- Antisense Oligonucleotides : The compound's role as a building block for antisense oligonucleotides allows for targeted gene silencing, enabling researchers to study gene function and develop therapeutic strategies for genetic disorders .

Data Table: Applications in Molecular Biology

Material Sciences

ADMPB's unique properties extend to material sciences, where it is explored for its potential use in:

- Nanotechnology : The compound can be used to functionalize nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .

- Polymer Chemistry : ADMPB can act as a surfactant or stabilizer in polymer formulations, improving the mechanical properties of materials used in biomedical applications .

Case Study: Nanoparticle Functionalization

Research demonstrated that coating gold nanoparticles with ADMPB significantly improved their stability in biological environments, making them suitable for targeted drug delivery applications. This functionalization also enhanced cellular uptake of therapeutics .

Comparison with Similar Compounds

Structural Analogues in the Pyridinium Family

The following table compares key parameters of 1-(1-Adamantyl)-3,4-dimethylpyridinium bromide with its close structural analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 1-(1-Adamantyl)pyridinium bromide | C₁₅H₂₀BrN | 294.23 | 19984-57-7 | None | 245 (dec.) | Catalysis, ionic liquids |

| 1-(1-Adamantyl)-3-methylpyridinium bromide | C₁₆H₂₂BrN | 308.27 | 112671-76-8 | 3-methyl | Not reported | Organic synthesis intermediates |

| 1-(1-Adamantyl)-4-methylpyridinium bromide | C₁₆H₂₂BrN | 308.27 | 20497-90-9 | 4-methyl | Not reported | Drug delivery systems |

| This compound | C₁₇H₂₄BrN | 322.30 | 1645267-56-6 | 3,4-dimethyl | Not reported | Ionic liquids, surfactants |

| 1-(1-Adamantyl)-3,5-dimethylpyridinium bromide | C₁₇H₂₄BrN | 322.30 | 1645267-57-7 | 3,5-dimethyl | Not reported | Material science |

Key Observations :

- Molecular Weight : The addition of methyl groups increases molecular weight incrementally. The dimethyl derivatives (322.30 g/mol) are ~8.7% heavier than the parent compound (294.23 g/mol) .

- The 3,5-dimethyl isomer (CAS: 1645267-57-7) has symmetrical substitution, which may enhance crystallinity compared to the asymmetrical 3,4-dimethyl variant .

- Thermal Stability : The adamantyl group contributes to high thermal stability across all analogues. The parent compound decomposes at 245°C, while the dimethyl derivatives are expected to exhibit similar or higher stability due to increased van der Waals interactions .

Comparison with Non-Adamantyl Pyridinium Salts

Pyridinium salts lacking the adamantyl group exhibit distinct properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 1-(Cyanomethyl)-2,5-dimethylpyridinium bromide | C₁₀H₁₁BrN₂ | 239.12 | 124–160 | Lower MW, polar cyanomethyl group increases hydrophilicity |

| 1-(3-Cyanopropyl)-4-methylpyridinium bromide | C₁₁H₁₃BrN₂ | 253.14 | 138–160 | Flexible cyanopropyl chain enhances solubility in polar solvents |

Key Insights :

- Polarity: The adamantyl group in the target compound significantly increases hydrophobicity compared to cyanomethyl/cyanopropyl derivatives, making it more suitable for non-aqueous ionic liquids .

- Thermal Behavior: Adamantyl-containing salts generally exhibit higher melting points (>200°C) than non-adamantyl analogues (<160°C) due to rigid structure and dense packing .

Comparison with Other Adamantyl-Containing Heterocycles

Adamantyl-Imidazolium Bromides

describes imidazolium salts with adamantyl groups, such as 1-Adamantyl-4,5-dimethyl-3-pentyloxy-1H-imidazolium bromide (13d). Key differences include:

Adamantyl-Piperidine Derivatives

and highlight adamantyl-piperidine compounds (e.g., N-(1-Adamantyl)piperidine derivatives). These lack the cationic pyridinium center, resulting in lower polarity and different applications (e.g., pharmaceuticals vs. ionic liquids) .

Preparation Methods

Stepwise Procedure

- Preparation of Reactants: Dry 3,4-dimethylpyridine and 1-adamantyl bromide are prepared and stored under inert conditions.

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, 3,4-dimethylpyridine is dissolved in anhydrous THF or ACN.

- Addition of Alkyl Halide: 1-adamantyl bromide is added dropwise to the stirred solution.

- Reflux: The mixture is heated to reflux (70–90°C) and maintained for 12–24 hours.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Work-up: Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

- Purification: The crude product is purified by column chromatography using suitable eluents or recrystallized from an appropriate solvent to yield the pure quaternary ammonium bromide.

Analytical Validation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows adamantyl protons at δ 1.6–2.1 ppm and pyridinium ring protons at δ 8.5–9.2 ppm, confirming substitution pattern.

- ^13C NMR validates carbon environments consistent with adamantyl and methyl-substituted pyridinium moieties.

High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 column with acetonitrile/water gradient (70:30 v/v) and UV detection at 254 nm.

- Retention times around 8–10 minutes confirm compound purity (>95%).

-

- Molecular ion peak at m/z corresponding to 322.3 g/mol validates molecular weight.

Solubility and Stability Considerations

- The hydrophobic adamantyl group limits aqueous solubility (<1 mg/mL).

- Solubility is enhanced in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (~50 mg/mL).

- Stability is maintained at room temperature; decomposition occurs above 100°C or under strongly acidic conditions (pH <3), leading to bromide ion release.

Research Findings and Optimization Insights

Yield Optimization

- Steric hindrance from the bulky adamantyl group can reduce reaction efficiency.

- Increasing the molar ratio of adamantyl bromide to 1.2 equivalents relative to pyridine improves conversion.

- Use of anhydrous conditions and inert atmosphere is critical to prevent hydrolysis and side reactions.

Influence of Substituents on Pyridinium Ring

- The presence of methyl groups at the 3,4-positions of the pyridine ring affects both the electronic environment and steric profile, influencing reactivity and product stability.

- Studies on related compounds indicate that substitution pattern can modulate biological activity and yield, suggesting that 3,4-dimethyl substitution is favorable for synthesis and potential bioactivity.

Comparative Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct quaternization in THF or ACN | Straightforward, good yield (~70–85%) | Requires strict anhydrous conditions |

| Use of catalytic lutidinium salts (from related studies) | Can improve reaction rate and yield | More complex setup, possible side reactions |

| Alternative alkyl halides (chlorides, tosylates) | Potentially cheaper reagents | Lower reactivity, need for iodide counterions |

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C17H24BrN |

| Molecular Weight | 322.3 g/mol |

| Reaction Type | Nucleophilic substitution (quaternization) |

| Key Reactants | 1-adamantyl bromide, 3,4-dimethylpyridine |

| Solvents | Anhydrous THF, Acetonitrile |

| Temperature | 70–90°C |

| Reaction Time | 12–24 hours |

| Purification | Column chromatography, recrystallization |

| Yield Range | 70–85% (optimized) |

| Purity | >95% (confirmed by HPLC and NMR) |

| Stability | Stable up to 100°C, sensitive to strong acid |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1-Adamantyl)-3,4-dimethylpyridinium bromide, and what parameters critically influence reaction yield?

- Methodology : The compound is synthesized via nucleophilic substitution or quaternization reactions. Key steps include reacting adamantane derivatives (e.g., 1-adamantyl bromide) with 3,4-dimethylpyridine under reflux in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. Temperature control (70–90°C) and exclusion of moisture are critical to avoid by-products. Purification often involves column chromatography or recrystallization to isolate the crystalline bromide salt .

- Data Note : Adamantyl steric hindrance may reduce reaction efficiency; optimizing molar ratios (e.g., 1:1.2 for pyridine:adamantyl bromide) improves yields.

Q. Which spectroscopic and chromatographic methods validate the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., adamantyl protons at δ 1.6–2.1 ppm; pyridinium protons at δ 8.5–9.2 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm quantify purity. Retention times (~8–10 minutes) are calibrated against reference standards .

Q. How does the adamantyl group affect solubility and stability in aqueous vs. organic solvents?

- Methodology :

- Solubility : The hydrophobic adamantyl moiety limits aqueous solubility (<1 mg/mL in water). Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility (~50 mg/mL).

- Stability : Stability studies (25–60°C) show decomposition >100°C, with bromide ion release under acidic conditions (pH <3). Storage recommendations: desiccated, inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across different solvents?

- Methodology : Use dynamic light scattering (DLS) to detect micelle formation in polar solvents. Pair with computational simulations (e.g., COSMO-RS) to model solvent-solute interactions. Experimental validation via saturation shake-flask method at controlled temperatures (25±0.5°C) reduces variability .

Q. What strategies mitigate steric hindrance during synthesis to optimize yield?

- Methodology :

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction kinetics in biphasic systems.

- Microwave-assisted synthesis : Shortens reaction time (30 minutes vs. 24 hours) and improves yield by 15–20% under controlled power (150 W) .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 80 | 65 | 98 |

| Acetonitrile | 70 | 72 | 95 |

Q. Does this compound exhibit dielectric properties relevant to material science?

- Methodology : Dielectric constant measurements (110–430 K) reveal a smooth increase with temperature, suggesting no structural phase transitions. Frequency-dependent impedance spectroscopy (1 Hz–1 MHz) characterizes ionic conductivity, linked to bromide mobility .

Q. How can impurity profiling be conducted to meet pharmacopeial standards?

- Methodology : Use EP/USP reference standards (e.g., Imp. B/C/D analogs) for HPLC calibration. Limit tests for residual solvents (e.g., acetonitrile <410 ppm) via GC-MS with headspace sampling .

Q. What computational approaches predict structure-activity relationships (SAR) for pharmacological applications?

- Methodology :

- Docking studies : Adamantyl’s rigidity enhances binding to hydrophobic pockets (e.g., viral M2 proton channels).

- QSAR models : Correlate substituent positions (3,4-dimethyl groups) with bioactivity using Hammett constants (σ) and logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.